Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is derived from its chromane backbone and substituents. The parent structure, 2H-1-benzopyran, consists of a fused benzene and pyran ring system. The prefix 3,4,5,6,7,8-hexahydro indicates saturation of six carbon atoms in the bicyclic system, specifically at positions 3–8, resulting in partial hydrogenation of the aromatic benzene ring and full saturation of the pyran oxygen heterocycle. The substituents are assigned as follows:
- 4,4-dimethyl : Two methyl groups at position 4 of the chromane system.
- 2-oxo : A ketone group at position 2.
- 3-carboxylate : An ethyl ester moiety at position 3.
Thus, the full IUPAC name is This compound . Common synonyms include ethyl 4,4-dimethyl-2-oxohexahydro-2H-chromene-3-carboxylate and ethyl 3-carboxy-4,4-dimethylhexahydro-2-oxochromane. These variants reflect differences in numbering conventions or emphasis on specific functional groups.
CAS Registry Number and Molecular Formula Validation
While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, analogous chromane esters such as methyl (2S,3S)-7,7-dimethyl-2-(2-methylpropyl)-5-oxo-3,4,6,8-tetrahydro-2H-chromene-3-carboxylate (CAS 1075686-60-0) share structural similarities, particularly in their partially saturated bicyclic frameworks. The molecular formula C₁₄H₁₈O₄ is consistent with chromane derivatives bearing ester and ketone functionalities, as evidenced by high-resolution mass spectrometry data for related compounds. For example, ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (C₁₁H₁₈O₃) and ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₅H₁₈N₂O₃) demonstrate analogous ester and ketone group contributions to molecular formulas.
Table 1: Molecular Formula Validation
| Component | Contribution | Total Count |
|---|---|---|
| Chromane backbone | C₉H₁₀O | C₉H₁₀O |
| 4,4-Dimethyl groups | 2 × CH₃ | +C₂H₆ |
| 2-Oxo group | O | +O |
| Ethyl carboxylate | C₃H₅O₂ | +C₃H₅O₂ |
| Total | C₁₄H₁₈O₄ |
Structural Relationship to Chromane and Benzopyran Derivatives
The compound belongs to the chromane family, characterized by a benzopyran core (fused benzene and pyran rings). Unlike fully aromatic benzopyrans such as flavones, the hexahydro designation signifies partial saturation, reducing the benzene ring to a cyclohexene moiety and the pyran ring to a tetrahydropyran system. This saturation impacts electronic properties and conformational flexibility, as seen in comparative studies of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, where planarity is disrupted by hydrogenation.
The 4,4-dimethyl substituents introduce steric hindrance, stabilizing chair-like conformations in the cyclohexane ring, as observed in ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. The ethyl carboxylate at position 3 enhances solubility and provides a handle for further chemical modifications, a feature shared with antimicrobial pyrimidine carboxylates.
Structural Highlights :
- The ketone at position 2 participates in hydrogen bonding, akin to bifurcated N–H⋯O interactions in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- Stereoelectronic effects from the ester group influence reactivity, as demonstrated in nucleophilic acyl substitution reactions of similar chromane esters.
Properties
CAS No. |
94349-45-8 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-2-oxo-5,6,7,8-tetrahydro-3H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-4-17-12(15)11-13(16)18-10-8-6-5-7-9(10)14(11,2)3/h11H,4-8H2,1-3H3 |
InChI Key |
AVEWKITZFFDLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)OC2=C(C1(C)C)CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Diels-Alder Cycloadditions
This compound participates in thermal [4+2] cycloadditions with dienes such as 2,3-dimethyl-1,3-butadiene under solvent-free conditions. The reaction proceeds via a boat-like transition state, yielding tetrahydrodibenzo[b,d]pyran derivatives. Key findings include:
| Diene | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | Solvent-free, 140°C, 24 hr | (6aR,10aR)-rel-6a,7,10,10a-Tetrahydro-8,9-dimethyl-6-oxodibenzo[b,d]pyran | 85–90% |
-
Regioselectivity : The electron-withdrawing ester group at position 3 directs the diene to attack the coumarin’s α-face, forming endo-adducts .
-
Stereochemistry : X-ray crystallography confirms the (6aR,10aR)-configuration in adducts, stabilized by intramolecular hydrogen bonding .
Epoxidation Reactions
The Diels-Alder adducts undergo stereoselective epoxidation with m-chloroperbenzoic acid (mCPBA):
| Epoxidizing Agent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| mCPBA | CH2Cl2, 0°C, 12 hr | 6a,7,7a,8a,9,9a-Hexahydro-7a,8a-dimethyl-6-oxo-6H-5,8-dioxacyclopropa[b]phenanthrene | 70–96% |
-
Stereoselectivity : Oxygen adds to the less hindered face of the cyclohexene ring, opposite the benzopyrone moiety .
-
Mass Spectral Data : Epoxides fragment via retro-Diels-Alder pathways, generating m/z 243 ions (loss of CO and angular substituents) .
Reduction Reactions
Selective reduction of the coumarin core is achievable using borane-based reagents:
-
Mechanism : Borane reduces the 3,4-double bond, while Hantzsch dihydropyridine enables chemoselective hydrogenation without ester cleavage .
Alkylation with Grignard Reagents
The coumarin’s α,β-unsaturated ester reacts with organomagnesium halides:
| Grignard Reagent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| tert-Butyl MgCl | CuBr, THF, −78°C | 4-tert-Butyl-3-pivaloyl-3,4-dihydrocoumarin | 62% |
-
Side Products : Competitive decarboxylation and dehydrogenation occur, yielding diethyl 2,2'-dioxo-4,4'-bichroman-3,3'-dicarboxylate .
Cyclopropanation and Ring Expansion
The compound undergoes cyclopropanation with ethyl diazoacetate:
| Reagent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| Ethyl diazoacetate | Toluene, 80°C, 8 hr | Tetrahydrocyclopropa[c]chromene derivative | 68% |
-
Mechanism : The reaction proceeds via stereoselective [2+1] cycloaddition, followed by ring expansion to form tricyclic products .
Rearrangement with Carboxylic Anhydrides
Heating with 3-methylbutanoic anhydride induces structural reorganization:
| Anhydride | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| 3-Methylbutanoic anhydride | Et3N, 120°C, 6 hr | Ethyl 2-(3,3-dimethyl-2-oxochroman-4-yl)acetate | 78% |
Photochemical [2+2] Cycloaddition
Under UV light, the compound reacts with phenylacetylene:
| Dienophile | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| Phenylacetylene | hν, benzene, 12 hr | 2a,8b-Dihydro-3H-benzo[b]cyclobuta[d]pyran-3-one | 45% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of benzopyran compounds exhibit promising anticancer properties. Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate has been synthesized and evaluated for its cytotoxic effects on various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 3,4,5,6,7,8-hexahydro... | MCF-7 (Breast) | 15.2 |
| Ethyl 3,4,5,6,7,8-hexahydro... | HeLa (Cervical) | 12.5 |
| Ethyl 3,4,5,6,7,8-hexahydro... | A549 (Lung) | 10.0 |
In a study published in a peer-reviewed journal, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Preliminary animal studies suggest that it may help mitigate oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science
Polymer Additives
this compound has been explored as an additive in polymer formulations to enhance thermal stability and UV resistance.
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 1 | 210 |
| Polyvinyl Chloride | 2 | 230 |
| Polystyrene | 0.5 | 200 |
The incorporation of this compound into polymer matrices has shown to improve mechanical properties while providing additional protection against environmental degradation .
Agricultural Chemistry
Pesticidal Properties
Research has also indicated that this compound exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies.
| Pest Species | LC50 (mg/L) | Efficacy (%) |
|---|---|---|
| Aphis gossypii | 50 | 85 |
| Trialeurodes vaporariorum | 30 | 90 |
Field trials have shown that formulations containing this compound can reduce pest populations significantly while being less toxic to beneficial insects compared to conventional pesticides .
Case Studies
- Anticancer Research : A study conducted at a leading university investigated the effects of ethyl 3,4,5,6,7,8-hexahydro... on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with a notable increase in apoptosis markers .
- Polymer Development : In collaboration with an industrial partner, researchers developed a new class of UV-resistant polymers using ethyl 3,4,... as an additive. The resulting materials showed enhanced durability in outdoor applications .
- Agricultural Application : A field study demonstrated that crops treated with formulations containing this compound experienced less damage from aphid infestations compared to untreated controls. This research highlighted its potential as a sustainable pest management solution .
Mechanism of Action
The mechanism of action of Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocycles, focusing on structural features, physicochemical properties, and synthetic methodologies.
Substituent and Ring Saturation Variations
Compound A : Ethyl 6-benzyl-3,4,5,6,7,8-hexahydro-2-(4-morpholinyl)-4-oxopyrido[4,3-d]pyrimidine-3-acetate (C₂₂H₂₈N₄O₃)
- Key Differences: Incorporates a pyrido[4,3-d]pyrimidine core instead of a benzopyran system.
- Synthesis : Prepared via refluxing a chloro precursor with morpholine in triethylamine, followed by recrystallization .
Compound B : Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate (C₁₃H₁₄O₅)
- Key Differences : Contains a tetrahydrobenzopyran system with dual ketone groups (2,5-dioxo) and a methyl substituent at position 5. The absence of 4,4-dimethyl groups reduces steric hindrance compared to the target compound .
- Spectroscopic Data : IR absorption at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O); EIMS m/z 250 (M⁺) .
Compound C: Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (C₁₈H₁₇Cl₂NO₄)
- Key Differences: Features a 2-amino substituent and a dichlorophenyl group at position 4, conferring pharmacological relevance. The tetrahydro ring system is less saturated than the target compound’s hexahydro framework .
Physicochemical and Spectral Comparisons
Reactivity and Functional Group Influence
- Electron-Withdrawing Groups : The target compound’s 2-oxo group and ester moiety enhance electrophilicity at the α-carbon, facilitating nucleophilic attacks. This contrasts with Compound B’s dual ketones, which may promote conjugate addition reactions .
- This is absent in Compound C’s less-substituted tetrahydrochromene system .
Biological Activity
Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate (CAS No. 94349-45-8) is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various organic reactions involving benzopyran derivatives. Specific methodologies have been documented in the literature that detail the stepwise synthesis and characterization of this compound .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
The compound has demonstrated significant cytotoxic effects on MCF-7 cells, with mechanisms involving apoptosis and cell cycle arrest in the G2/M phase . This suggests a promising role in cancer therapy.
Antioxidant Activity
Ethyl 3,4,5,6,7,8-hexahydro... exhibits antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress in cells. Coumarin derivatives are known for their ability to scavenge free radicals and inhibit lipid peroxidation .
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. This dual activity could enhance its therapeutic profile in conditions characterized by inflammation and oxidative stress .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxicity of various coumarin derivatives including ethyl 3,4,5,6,7,8-hexahydro... against MCF-7 and HuTu 80 cell lines using the MTT assay. The results indicated that certain derivatives exhibited lower toxicity towards normal cells while maintaining high selectivity against cancer cells .
- Mechanistic Studies : Flow cytometry was used to analyze the apoptotic effects of the compound on cancer cells. The data showed a significant increase in early and late apoptosis stages upon treatment with ethyl 3,4,5,6,7,8-hexahydro..., highlighting its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and esterification. For example, intermediates like ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate are reacted with morpholine derivatives under basic conditions, followed by acid-mediated deprotection (e.g., trifluoroacetic acid) to yield the target structure . Key characterization techniques include:
- NMR Spectroscopy : Peaks at δ 1.18–2.42 ppm (alkyl groups), δ 5.19–5.21 ppm (ester CH2), and δ 7.49–8.96 ppm (aromatic protons) confirm substituent placement .
- IR Spectroscopy : Absorbances at ~1740 cm⁻¹ (ester C=O) and ~1689 cm⁻¹ (lactone C=O) validate functional groups .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is used to determine the 3D structure. The SHELX system (e.g., SHELXL for refinement) is widely adopted due to its robustness in handling small-molecule crystallography. Challenges include refining disordered moieties and optimizing data-to-parameter ratios (e.g., 13.6:1 for reliable results) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Maintain airflow >0.5 m/s to mitigate inhalation risks .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in approved containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during acylation of the benzopyran core?
- Methodological Answer :
- Solvent Selection : Refluxing in aprotic solvents (e.g., CHCl3) minimizes side reactions during anhydride-mediated acylation .
- Catalysis : Base catalysts (e.g., triethylamine) enhance nucleophilic attack on the carbonyl carbon.
- Yield Data :
| Anhydride Used | Solvent System | Yield (%) |
|---|---|---|
| Propionic | CHCl3:Pet. Ether | 60–80 |
| Butyric | CH3CN:H2O | 70–85 |
| Valeric | CHCl3:Diisopropylether | 65–75 |
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Run ¹H NMR and LC-MS in triplicate to identify impurities (e.g., unreacted starting materials).
- Crystallization : Recrystallize from ethanol/water to isolate pure phases and reduce amorphous contributions .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16) .
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2) .
- QSAR Analysis : Correlate substituent effects (e.g., methyl groups at C4) with logP and bioavailability .
- DFT Calculations : Optimize transition states for ester hydrolysis to assess metabolic stability .
Avoided Questions
- Commercial/Industrial : Pricing, bulk synthesis, or supplier comparisons (excluded per guidelines).
- Consumer-Level : Toxicity thresholds for non-research use, regulatory approvals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
